molecular formula C17H18N4O B11991137 N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B11991137
M. Wt: 294.35 g/mol
InChI Key: SDMGBHOUUPTIHJ-SIBNOYASSA-N
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Description

N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves the condensation of appropriate aldehydes with hydrazides under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable in certain research applications where other compounds may not be as effective .

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H18N4O/c1-12(10-13-6-3-2-4-7-13)11-18-21-17(22)16-14-8-5-9-15(14)19-20-16/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,19,20)(H,21,22)/b12-10+,18-11+

InChI Key

SDMGBHOUUPTIHJ-SIBNOYASSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NNC3=C2CCC3

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NNC3=C2CCC3

Origin of Product

United States

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